4-Amino-3-hydroxybutanoic acid 4-Amino-3-hydroxybutanoic acid Gamma-amino-beta-hydroxybutyric acid is a gamma-amino acid comprising 4-aminobutyric acid having a 2-hydroxy substituent. It is a gamma-amino acid and a 3-hydroxy monocarboxylic acid. It is functionally related to a butyric acid. It is a conjugate acid of a 4-amino-3-hydroxybutanoate. It is a tautomer of a gamma-amino-beta-hydroxybutyric acid zwitterion.
4-Amino-3-hydroxybutyric acid is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 924-49-2
VCID: VC20876663
InChI: InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
SMILES: C(C(CN)O)C(=O)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

4-Amino-3-hydroxybutanoic acid

CAS No.: 924-49-2

Cat. No.: VC20876663

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-hydroxybutanoic acid - 924-49-2

Specification

CAS No. 924-49-2
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name 4-amino-3-hydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
Standard InChI Key YQGDEPYYFWUPGO-UHFFFAOYSA-N
SMILES C(C(CN)O)C(=O)O
Canonical SMILES C(C(CN)O)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Composition

4-Amino-3-hydroxybutanoic acid belongs to the class of organic compounds known as gamma amino acids and derivatives, characterized by an amino (-NH2) group attached to the gamma carbon atom. With a molecular formula of C4H9NO3, this compound features a hydroxyl group at the C-3 position and an amino group at C-4, connected to a carboxylic acid terminus . The compound has a strong basic nature, which influences its biochemical behavior in various physiological environments .

PropertyValue
IUPAC Name4-amino-3-hydroxybutanoic acid
Traditional Namegabob
Molecular FormulaC4H9NO3
Average Molecular Weight119.1192 g/mol
Monoisotopic Molecular Weight119.058243159
CAS Registry Number924-49-2
European Community Number213-106-9
Physical AppearanceWhite crystalline solid

Structural Isomerism

The compound exists in multiple isomeric forms, with the (S)- and (R)-enantiomers exhibiting distinct biological activities. The (S)-enantiomer, also known as (S)-4-amino-3-hydroxybutanoic acid, is particularly noted in the literature for its biological significance . These stereoisomers are crucial for understanding the compound's structure-activity relationships in biological systems and developing targeted applications in pharmaceuticals and neuroscience research.

Chemical Representation

The SMILES notation for 4-amino-3-hydroxybutanoic acid is NCC(O)CC(O)=O, providing a linear text representation of its molecular structure . This representation helps in computational chemistry and database searches, facilitating research and development activities centered around this compound.

Synthesis Methodologies

Laboratory Preparation

A significant advancement in the synthesis of 4-amino-3-hydroxybutanoic acid involves a three-step process starting from crotonic acid, an inexpensive and readily available material. This method proceeds under relatively mild reaction conditions, making it suitable for laboratory-scale production . The synthesis pathway includes:

  • Bromination of crotonic acid via the Wohl-Ziegler reaction, yielding 4-bromocrotonic acid

  • Conversion of 4-bromocrotonic acid to 4-aminocrotonic acid using ammonium hydroxide

  • Hydrolysis of 4-aminocrotonic acid in water with a strong acid resin catalyst to produce 4-amino-3-hydroxybutanoic acid

This synthetic route offers good yields and represents a practical approach for obtaining the compound for research purposes. The method's effectiveness lies in its use of accessible starting materials and straightforward reaction conditions, which contribute to its reproducibility and scalability.

Enantioselective Synthesis

For applications requiring stereochemically pure compounds, enantioselective synthesis methods have been developed. These approaches often employ enzymatic methods to achieve stereocontrol, producing either the (S)- or (R)-enantiomer with high optical purity . Such methods are particularly valuable in pharmaceutical research where stereochemical purity can significantly impact biological activity.

Biological Significance

Neurotransmitter Activity

4-Amino-3-hydroxybutanoic acid functions as a neurotransmitter analog, with particular relevance to gamma-aminobutyric acid (GABA) systems in the central nervous system . Research has established its role in modulating brain activity, specifically in relation to anxiety and mood disorders . This modulation capacity stems from its structural similarity to endogenous neurotransmitters, allowing it to interact with relevant receptor systems and influence neuronal signaling pathways.

Pharmacological Properties

The compound demonstrates significant potential in neuropharmacology, where it modulates neurotransmitter release and interacts with GABA receptors. These properties position it as a candidate for developing treatments targeting neurological conditions. Its hydroxylated structure contributes to its unique pharmacological profile, differentiating it from related compounds and expanding the range of potential therapeutic applications.

Research Applications

Neuroscience Investigations

In neuroscience research, 4-amino-3-hydroxybutanoic acid serves as a valuable tool for investigating brain function and neurological disorders . Its ability to modulate neurotransmitter systems makes it particularly useful for studies focused on:

  • Anxiety disorders

  • Mood regulation mechanisms

  • Neuronal excitability

  • Inhibitory neurotransmission processes

Researchers utilize the compound to probe neural circuits and understand the molecular basis of various neurological and psychiatric conditions, potentially leading to novel therapeutic approaches .

Pharmaceutical Development

The pharmaceutical industry explores 4-amino-3-hydroxybutanoic acid for its therapeutic potential in developing treatments for neurological conditions . Its unique pharmacological profile offers promising avenues for drug formulation, particularly for conditions involving dysregulated inhibitory neurotransmission. Current research focuses on optimizing its pharmacokinetic properties and exploring structure-activity relationships to enhance its efficacy and specificity.

Biochemical Research

Beyond neuroscience, the compound plays a significant role in broader biochemical research. Scientists use it to investigate metabolic pathways and enzyme interactions, providing insights into cellular functions and disease mechanisms . These studies contribute to our understanding of fundamental biological processes and may reveal new targets for therapeutic intervention in various conditions.

Industrial Applications

Cosmetic Formulations

Emerging research explores the compound's potential for use in skincare and cosmetic products . Its reported antioxidant and anti-inflammatory properties make it attractive for cosmetic applications, aligning with the growing consumer demand for ingredients with multiple functional benefits. Cosmetic chemists are investigating its stability in various formulations and assessing its dermatological effects to determine optimal incorporation strategies.

Physical and Chemical Properties

Solubility Profile

As a compound containing both polar functional groups (hydroxyl, amino, and carboxyl), 4-amino-3-hydroxybutanoic acid demonstrates good water solubility . This property facilitates its use in various biological assays and pharmaceutical formulations where aqueous environments predominate. Its solubility characteristics influence both its bioavailability in physiological systems and its handling in laboratory and industrial settings.

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